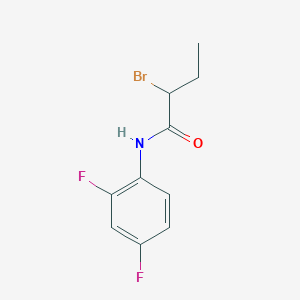
2-bromo-N-(2,4-difluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(2,4-difluorophenyl)butanamide” is a chemical compound with the molecular formula C10H10BrF2NO and a molecular weight of 278.10 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2,4-difluorophenyl)butanamide” can be represented by the SMILES string: CCC(C(=O)NC1=C(C=C(C=C1)F)F)Br . This indicates that the compound contains a butanamide group (CCC(C=O)N) attached to a 2,4-difluorophenyl group (C1=C(C=C(C=C1)F)F), with a bromine atom attached to the carbon of the butanamide group.Physical And Chemical Properties Analysis
“2-bromo-N-(2,4-difluorophenyl)butanamide” has a density of 1.6±0.1 g/cm3, a boiling point of 343.1±42.0 °C at 760 mmHg, and a flash point of 161.3±27.9 °C . Its exact mass is 276.991364 and it has a LogP value of 2.90 .Scientific Research Applications
Drug Design and Synthesis : A study by Vulpetti et al. (2006) demonstrates the application in drug design, specifically as CDK2 inhibitors for potential cancer therapies. By leveraging structure-based drug design (SBDD), they discovered potent and selective CDK2 inhibitors, emphasizing the compound's relevance in developing new pharmaceutical agents (Vulpetti et al., 2006).
Chemical Behavior and Kinetics : Sedlák et al. (2002) analyzed the chemical behavior of similar butanamide derivatives in aqueous solutions. Their study provides insights into the kinetics and mechanisms of formation and decomposition of these compounds, which is crucial for understanding their stability and reactivity (Sedlák et al., 2002).
Vibrational Spectra Analysis : Mary et al. (2015) conducted a detailed vibrational spectra analysis of a related butanamide compound. This study is significant for understanding the molecular properties and potential applications of such compounds in various fields, including material science and pharmaceuticals (Mary et al., 2015).
Analytical Chemistry Applications : Research by Mishra et al. (2001) explored methods for determining bromide in samples, which could potentially be applied for analyzing compounds like 2-bromo-N-(2,4-difluorophenyl)butanamide in various matrices. This type of analysis is important for both environmental and pharmaceutical quality control (Mishra et al., 2001).
Antifungal Agent Development : Park et al. (2007) researched the antifungal properties of analogs of 2-bromo-N-(2,4-difluorophenyl)butanamide. Their findings contribute to the development of new antifungal agents, highlighting the compound's potential in addressing fungal infections (Park et al., 2007).
Organic Synthesis and Modification : Shirinian et al. (2012) studied the bromination of certain compounds, which can be related to the synthesis and modification of 2-bromo-N-(2,4-difluorophenyl)butanamide. This research is significant for understanding the synthesis routes and potential modifications of the compound (Shirinian et al., 2012).
Future Directions
properties
IUPAC Name |
2-bromo-N-(2,4-difluorophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEWBAMEKGGKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)
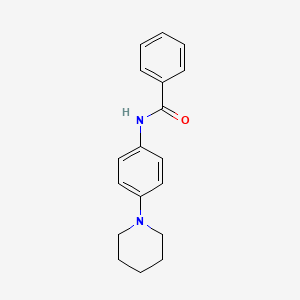
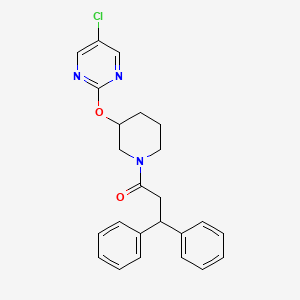
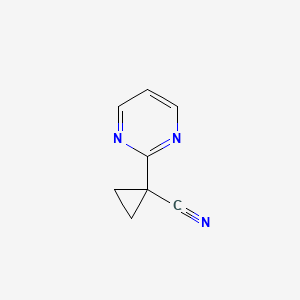

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)
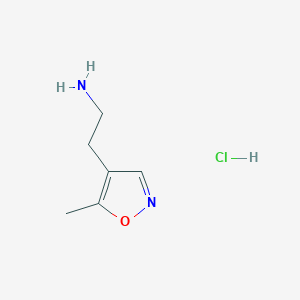
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

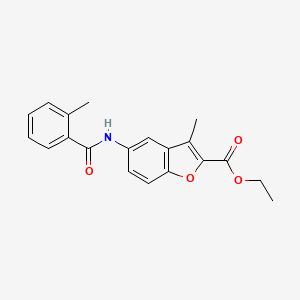
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)